6-Chloro-2,3-dimethylpyridine

Descripción general

Descripción

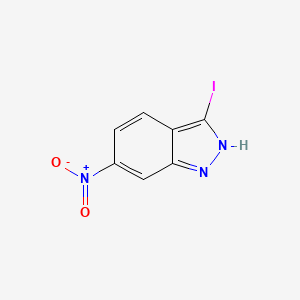

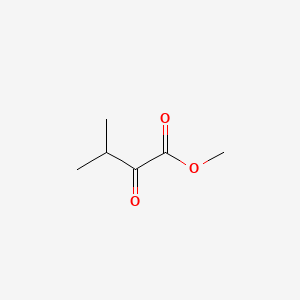

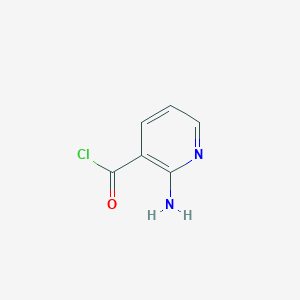

6-Chloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 72093-13-1 . It has a molecular weight of 141.6 and its IUPAC name is 6-chloro-2,3-dimethylpyridine .

Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dimethylpyridine is 1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

6-Chloro-2,3-dimethylpyridine is a solid or semi-solid or lump or liquid . It is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Organic Synthesis

6-Chloro-2,3-dimethylpyridine is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds due to its reactivity and structural properties .

Agrochemical Applications

This compound is also used in the agrochemical field . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers .

Pharmaceutical Applications

In the pharmaceutical industry, 6-Chloro-2,3-dimethylpyridine is used as an intermediate in the synthesis of various drugs . Its unique structure and properties make it a valuable component in drug design and development .

Dyestuff Field

6-Chloro-2,3-dimethylpyridine is used in the dyestuff field . It can be used in the production of various dyes and pigments, contributing to their color and stability .

Synthesis of 2-anilinopyrimidines

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Biological Activity

The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . Recently, a few 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .

Safety And Hazards

6-Chloro-2,3-dimethylpyridine is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is used for it . The hazard statements associated with it are H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

6-chloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNRJYHWHNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500793 | |

| Record name | 6-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-dimethylpyridine | |

CAS RN |

72093-13-1 | |

| Record name | 6-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)

![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)